Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester
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Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development. The structure of this compound includes an imidazo[1,5-a]pyrazine core, which is a fused heterocyclic system containing nitrogen atoms. This core is functionalized with various substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyrazine core. This can be achieved through oxidative cyclization or cycloaddition reactions . Industrial production methods often involve the use of transition-metal catalysts to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium acetate, and various alkylamines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of highly functionalized imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, it is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to a cascade of cellular events . For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, imidazo[1,2-a]pyrazines are known for their versatility in drug development, whereas imidazo[1,5-a]pyridines are often used in agrochemicals .
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)19-9-10-21-15(12-19)13-20(16(21)22)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChI Key |
KLBKFMAUCMDSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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